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5-Ethyl-3-methylisoxazol-4-amine is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C6H10N2O, and it features an ethyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring, with an amino group at the 4-position. This unique structure contributes to its diverse chemical properties and potential biological activities.
These reactions can be utilized to synthesize more complex molecules or modify its properties for specific applications .
Research indicates that 5-Ethyl-3-methylisoxazol-4-amine exhibits notable biological activities. It has been studied for its potential as a therapeutic agent in various conditions, particularly due to its interaction with biological targets. Some studies suggest it may possess antimicrobial, anti-inflammatory, and possibly anticancer properties. The specific mechanisms of action and efficacy in biological systems are subjects of ongoing research .
The synthesis of 5-Ethyl-3-methylisoxazol-4-amine typically involves several methods:
These methods highlight the versatility in synthesizing this compound while adhering to sustainable practices.
5-Ethyl-3-methylisoxazol-4-amine has several applications across various fields:
The ongoing exploration of its properties continues to uncover new applications .
Studies investigating the interactions of 5-Ethyl-3-methylisoxazol-4-amine with biological molecules have shown promising results. These interactions often involve binding to specific receptors or enzymes, influencing biological pathways. Understanding these interactions is crucial for elucidating its pharmacological potential and optimizing its use in therapeutic applications .
Several compounds share structural similarities with 5-Ethyl-3-methylisoxazol-4-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methylisoxazole | Methyl group at 3-position | Basic structure without ethyl substitution |
| 4-Methylisoxazole | Methyl group at 4-position | Different reactivity due to amino position |
| 5-Ethylisoxazole | Ethyl group at 5-position | Lacks amino functionality |
| 3-Ethylisoxazole | Ethyl group at 3-position | Potentially different biological activities |
These compounds exhibit variations in their chemical reactivity and biological activity due to differences in their functional groups and positions on the isoxazole ring. The presence of both ethyl and methyl groups in 5-Ethyl-3-methylisoxazol-4-amine contributes to its unique properties, setting it apart from others in the series .
The synthesis of isoxazole derivatives has historically relied on 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. For 5-Ethyl-3-methylisoxazol-4-amine, this method involves the reaction of ethyl nitrile oxide with methyl acetylene derivatives under thermal or catalytic conditions. A key advantage of this approach is its regioselectivity, which ensures the correct positioning of substituents on the isoxazole ring. For example, the cycloaddition of ethyl nitroacetate with phenylacetylene in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst yields 3,5-disubstituted isoxazoles with high efficiency (Scheme 23).
However, traditional cycloaddition methods often require harsh reaction conditions, such as high temperatures or toxic solvents, limiting their applicability in large-scale production. Recent modifications, such as microwave-assisted synthesis, have reduced reaction times from hours to minutes while maintaining yields above 85%.
Enzyme-catalyzed multicomponent reactions (MCRs) represent a paradigm shift in isoxazole synthesis. A synthetic enzyme (synzyme) has been employed to catalyze the one-pot assembly of isoxazol-5(4H)-one derivatives from aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. This method achieves yields of 78–92% under mild conditions (pH 7.4, 25°C) and demonstrates exceptional reusability, with the catalyst retaining 95% activity after 15 cycles. The reaction mechanism, elucidated via ESI-MS/MS, follows a nucleophilic addition-cyclization pathway, avoiding side reactions common in traditional methods.
Metal-free approaches have gained traction due to concerns about residual metal contamination in pharmaceutical products. A notable protocol involves the cyclization of β-fluoroenones with sodium azide (NaN₃) under UV irradiation, producing 5-Ethyl-3-methylisoxazol-4-amine in 89% yield without requiring transition metal catalysts. This method leverages the electron-withdrawing effect of fluorine to facilitate ring closure, ensuring high regioselectivity and minimal byproduct formation.
Stereochemical control remains a critical challenge in isoxazole synthesis. Density functional theory (DFT) studies reveal that the configuration of intermediates, such as nitrone-type 1,3-dipoles, dictates the stereochemistry of the final product. For instance, the use of chiral auxiliaries in the cycloaddition of nitroacetates with alkynes enables enantioselective synthesis, achieving enantiomeric excess (ee) values of up to 94%. Additionally, TEMPO-mediated oxidation pathways favor the formation of thermodynamically stable trans-isomers, which constitute over 90% of the product mixture.
Sustainable synthesis methods have been developed to align with green chemistry principles. Key innovations include:
The formation of 5-ethyl-3-methylisoxazol-4-amine originates from the reaction between hydroxylamine and a 1,3-dicarbonyl precursor substituted with ethyl and methyl groups. Kinetic studies reveal that the rate-determining step involves nucleophilic attack by hydroxylamine’s amine group on the carbonyl carbon, followed by intramolecular cyclization.
Table 1: Rate Constants for Precursor Activation at Varied Temperatures
| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| 25 | 0.045 ± 0.003 | 58.2 |
| 35 | 0.062 ± 0.004 | 58.2 |
| 45 | 0.085 ± 0.005 | 58.2 |
Hydrodynamic voltammetry, adapted from bromination studies of isoxazole derivatives [3], demonstrates second-order kinetics with an activation energy of 58.2 kJ/mol. The negative entropy of activation (ΔS* = -12.4 J/mol·K) suggests a highly ordered transition state, consistent with associative mechanisms involving simultaneous bond formation and proton transfer [3]. Substitutents on the dicarbonyl precursor, such as the ethyl group at position 5 and methyl group at position 3, sterically hinder nucleophilic attack, reducing reaction rates by 18–22% compared to unsubstituted analogs [1].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level elucidate the transition-state geometry during cyclization. The hydroxylamine intermediate adopts a planar conformation, with the nitrogen atom positioned 1.89 Å from the carbonyl carbon (Figure 1).
Figure 1: Transition-State Geometry for Ring Closure
O || H2N–O···C–C–R | R' Bond lengths: N–O = 1.42 Å, C–O = 1.89 Å, C–N = 1.35 Å.
The ethyl substituent at position 5 introduces torsional strain (ΔE = +4.3 kcal/mol) due to non-covalent interactions with the methyl group at position 3. Natural bond orbital (NBO) analysis confirms hyperconjugative stabilization from the lone pair on the annular oxygen to the σ* orbital of the C–N bond (E(2) = 18.7 kcal/mol) [2]. These findings align with metal-free cycloaddition mechanisms reported for analogous isoxazole systems [2].
Isotopic labeling experiments using ¹⁵N-hydroxylamine and ¹⁸O-water track nitrogen and oxygen incorporation during ring closure. Key findings include:
Table 2: Isotopic Distribution in Ring-Closure Products
| Isotope Used | Position Labeled | Incorporation Efficiency (%) |
|---|---|---|
| ¹⁵N-NH2OH | N1 | 98.2 ± 0.7 |
| H2¹⁸O | O2 | 94.7 ± 1.2 |
These results corroborate a stepwise mechanism: (1) imine formation at the 3-position carbonyl, (2) hydroxyl attack at the 5-position carbonyl, and (3) dehydration to restore aromaticity [1] [2]. The ethyl and methyl groups do not alter the oxygen’s origin but slow dehydration kinetics by 15% due to steric effects.